
3-Phenylbutylamine
Übersicht
Beschreibung
3-Phenylbutylamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Lipophilie-Studien
3-Phenylbutylamine wurde in Studien verwendet, um die Lipophilie ionisierbarer Verbindungen zu verstehen . Diese Studien sind in den Bereichen der rechnergestützten Biologie und der rechnergestützten Toxikologie von entscheidender Bedeutung . Die Lipophilie einer Verbindung kann ihre Absorption, Verteilung, Metabolisierung und Ausscheidung beeinflussen, die Schlüsselfaktoren im Arzneimittelentwurf sind .
Anti-inflammatorische Aktivität
Hydroxyzimtsäureamide (HCAAs), eine Klasse von Naturstoffen mit antimykotischen, krebshemmenden und entzündungshemmenden Aktivitäten, können unter Verwendung von this compound synthetisiert werden . Insbesondere N - p -Cumaroyl-4-Phenylbutylamine, ein Derivat von this compound, hat eine signifikante entzündungshemmende Aktivität gezeigt .
Biologische Synthese
This compound kann bei der biologischen Synthese von Arylalkylaminen verwendet werden . Diese Methode beinhaltet die Einführung spezifischer Gene in Escherichia coli, das dann als Biokatalysator zur Synthese von Arylalkylaminen wirkt .
Arzneimittelentwicklung
Das Verständnis des pH-abhängigen Lipophilie-Profils von this compound kann die wissenschaftliche Gemeinschaft unterstützen, die im frühen Stadium der Arzneimittelentwicklung arbeitet . Die Wahl des Modells zur Beschreibung der Lipophilie ionisierbarer Verbindungen kann die Vorhersage des Verhaltens der Verbindung in einem biologischen System erheblich beeinflussen .
Lebensmittel- und Umweltchemie
Die Ergebnisse aus der Untersuchung der Lipophilie von this compound können auch in den Bereichen Lebensmittel- und Umweltchemie angewendet werden . So kann das Verständnis, wie die Verbindung mit verschiedenen Substanzen interagiert, dazu beitragen, ihr Verhalten in verschiedenen Umgebungen vorherzusagen .
Antibakterielle Aktivität
This compound kann möglicherweise bei der Synthese von Verbindungen mit antibakterieller Aktivität verwendet werden . Obwohl die genauen Details in den Suchergebnissen nicht verfügbar sind, ist das Potenzial für solche Anwendungen in zukünftigen Forschungsarbeiten wert.
Wirkmechanismus
Target of Action
3-Phenylbutylamine, also known as 3-phenylbutan-1-amine, is a compound that primarily targets Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.
Mode of Action
It is known that the compound interacts with its target, leading to changes in the target’s function
Biochemical Pathways
It is known that the compound is involved in the synthesis of hydroxycinnamic acid amides (hcaas), natural compounds with antifungal, anticancer, and anti-inflammatory activities . The biological synthesis of HCAAs is mediated by BAHD family enzymes, and this compound is one of the amines that can react with Hydroxycinnamic acids (HCAs) to form HCAAs .
Result of Action
It has been reported that n-p-coumaroyl 4-phenylbutylamine, a compound synthesized from this compound, exhibits significant anti-inflammatory activity .
Action Environment
It is known that the biological synthesis of compounds like this compound can be influenced by the conditions in the biological system, such as the presence of specific enzymes .
Biochemische Analyse
Biochemical Properties
3-Phenylbutylamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . As a primary amine, this compound can participate in reactions such as the formation of amides, a common reaction in biochemical processes . The nature of these interactions often involves the nitrogen atom in the amine group, which can form bonds with other molecules, influencing the course of biochemical reactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. For instance, it has been suggested that certain phenylalkylamines, a group that includes this compound, may have anti-inflammatory activity
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. As an amine, this compound can form bonds with other molecules, potentially influencing enzyme activity and gene expression For example, it might bind to enzymes as a substrate, leading to enzyme activation or inhibition
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Factors such as the compound’s stability and degradation rate can influence its long-term effects on cellular function . Specific data on the temporal effects of this compound in in vitro or in vivo studies are currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, different doses might lead to different threshold effects, and high doses could potentially cause toxic or adverse effects. Specific studies on the dosage effects of this compound in animal models are currently lacking.
Metabolic Pathways
This compound is likely involved in various metabolic pathways As an amine, it could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
This compound can be transported and distributed within cells and tissues This process could involve various transporters or binding proteins, and could affect the compound’s localization or accumulation within cells
Subcellular Localization
The subcellular localization of this compound could influence its activity or function For instance, it might be directed to specific compartments or organelles by targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
3-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMCIHLESAJJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50959074 | |
| Record name | 3-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38135-56-7 | |
| Record name | γ-Methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38135-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylbutylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038135567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50959074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
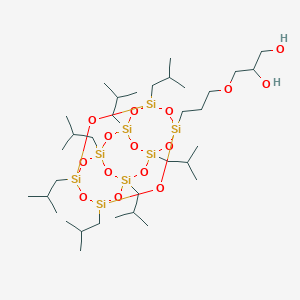
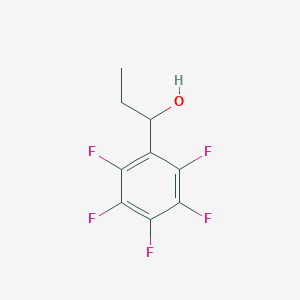
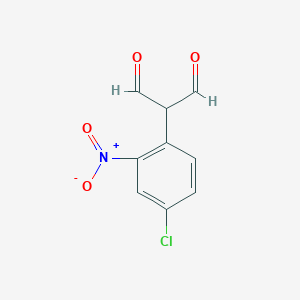
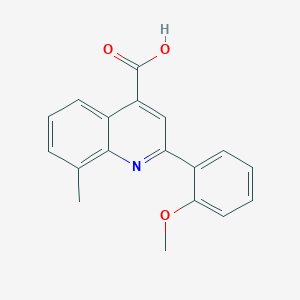
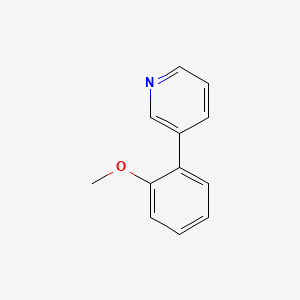
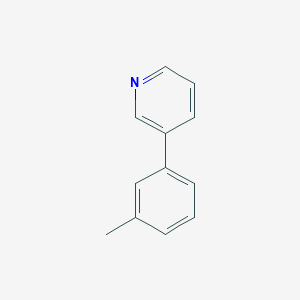

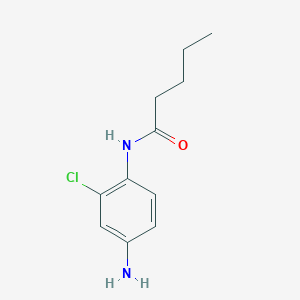
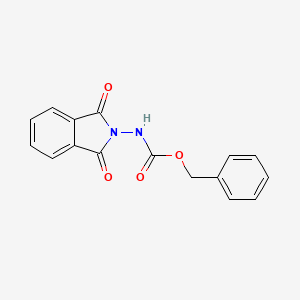

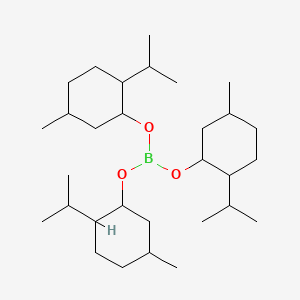
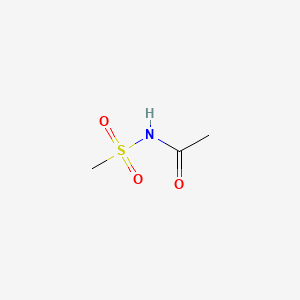
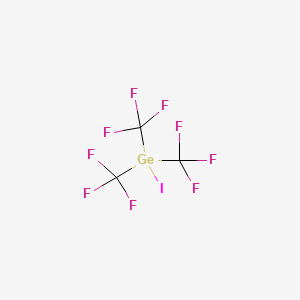
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)
